molecular formula C20H24F3NO3 B2673203 {3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 1204296-75-2

{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B2673203
CAS No.: 1204296-75-2
M. Wt: 383.411
InChI Key: SCRFURNYKRHJEA-UHFFFAOYSA-N
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Description

{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain and a trimethoxyphenylmethylamine moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Propyl Chain: The initial step involves the preparation of the propyl chain with a trifluoromethylphenyl group. This can be achieved through a Friedel-Crafts alkylation reaction where 4-(trifluoromethyl)benzene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trimethoxyphenylmethylamine Moiety: The next step involves the introduction of the trimethoxyphenylmethylamine group. This can be accomplished through a nucleophilic substitution reaction where the propyl chain is reacted with 3,4,5-trimethoxybenzylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as alkyl halides or acyl chlorides replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

{3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    {3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)methyl]amine: Known for its unique combination of functional groups.

    {3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-dimethoxyphenyl)methyl]amine: Similar structure but with one less methoxy group.

    {3-[4-(Trifluoromethyl)phenyl]propyl}[(3,4,5-trimethoxyphenyl)ethyl]amine: Similar structure but with an ethyl chain instead of a propyl chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of a trifluoromethyl group, a propyl chain, and a trimethoxyphenylmethylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3NO3/c1-25-17-11-15(12-18(26-2)19(17)27-3)13-24-10-4-5-14-6-8-16(9-7-14)20(21,22)23/h6-9,11-12,24H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRFURNYKRHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCCC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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